Methyl-d3 Stearidonate

Lipidomics Stable Isotope Dilution Mass Spectrometry

Methyl-d3 Stearidonate is the definitive deuterated internal standard for accurate LC-MS/MS or GC-MS quantification of Methyl Stearidonate in biological fluids, tissues, and food matrices. The +3 Da mass shift enables unambiguous peak identification, while co-elution with the native analyte normalizes matrix effects—reducing quantification bias by over 3.8 percentage points and measurement variance by more than half compared to surrogate internal standards. Essential for IND/NDA-compliant bioanalysis, metabolic flux studies tracking EPA conversion, and food authenticity testing. Supplied at ≥98% purity with full certificate of analysis.

Molecular Formula C₁₉H₂₇D₃O₂
Molecular Weight 293.46
Cat. No. B1160181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-d3 Stearidonate
Synonyms(All-Z)-6,9,12,15-Octadecatetraenoic Acid Methyl-d3 Ester;  (6Z,9Z,12Z,15Z)-Octadecatetraenoic Acid Methyl-d3 Ester;  Methyl-d3 (All-cis)-6,9,12,15-Octadecatetraenoate
Molecular FormulaC₁₉H₂₇D₃O₂
Molecular Weight293.46
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-d3 Stearidonate: Deuterium-Labeled Fatty Acid Methyl Ester Internal Standard for Accurate Lipidomics Quantification


Methyl-d3 Stearidonate is a stable isotope-labeled analog of Methyl Stearidonate (CAS 73097-00-4), a rare omega-3 polyunsaturated fatty acid methyl ester derived from stearidonic acid (18:4ω-3). The compound incorporates three deuterium atoms at the terminal methyl ester group, increasing its molecular weight to 293.46 Da (C19H27D3O2) compared to 290.44 Da for the unlabeled form . This isotopic substitution enables its primary application as an internal standard for the accurate and precise quantification of Methyl Stearidonate in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) . The compound is supplied for research use only and is typically stored at -20°C to maintain stability .

Why Unlabeled Methyl Stearidonate or Surrogate Internal Standards Cannot Substitute Methyl-d3 Stearidonate in Quantitative MS


In quantitative mass spectrometry, the use of unlabeled Methyl Stearidonate or structurally similar surrogate internal standards (e.g., nonadecanoic acid, C19:0) fails to correct for matrix-dependent ionization suppression or enhancement that affects the target analyte. Deuterated internal standards like Methyl-d3 Stearidonate co-elute with the analyte and exhibit nearly identical ionization behavior, thereby normalizing signal variability caused by sample matrix, extraction recovery losses, and instrument drift [1]. Studies on long-chain fatty acid quantification demonstrate that substituting an exact isotopic internal standard with a non-isotopologue alternative introduces a median spike-recovery absolute percent bias of 8.82% and a median increase in measurement variance of 141%, underscoring the necessity of isotope dilution mass spectrometry for reliable data [2].

Quantitative Differentiation of Methyl-d3 Stearidonate: Evidence for Superior Analytical Performance as a Stable Isotope-Labeled Internal Standard


Mass Spectrometric Differentiation: +3 Da Mass Shift Enables Unambiguous Quantification in Complex Matrices

Methyl-d3 Stearidonate possesses a molecular weight of 293.46 Da, which is exactly 3.02 Da higher than the unlabeled Methyl Stearidonate (290.44 Da) due to the substitution of three hydrogen atoms with deuterium at the methyl ester group . This mass shift allows the mass spectrometer to unambiguously differentiate the internal standard from the endogenous analyte, even when they co-elute chromatographically. In contrast, non-deuterated structural analogs used as surrogate internal standards (e.g., C19:0 methyl ester) exhibit distinct retention times and ionization efficiencies, leading to incomplete correction of matrix effects .

Lipidomics Stable Isotope Dilution Mass Spectrometry

Matrix Effect Compensation: Co-Elution and Ionization Normalization Reduces Quantification Bias

Deuterated internal standards such as Methyl-d3 Stearidonate co-elute with the target analyte and experience identical ionization conditions, including ion suppression or enhancement caused by co-extracted matrix components. This property allows the internal standard to normalize the analyte response, correcting for matrix-induced variability. In contrast, surrogate internal standards that differ in structure or retention time cannot fully account for these effects, leading to systematic quantification errors [1]. A meta-analysis of fatty acid quantification methods indicates that using an exact isotopic internal standard reduces the median spike-recovery absolute percent bias from approximately 8.82% (observed with alternative internal standards) to below 5% in validated isotope dilution assays [2].

Bioanalysis LC-MS/MS Matrix Effects

Measurement Precision: Deuterated Internal Standard Reduces Variance by Over Half Compared to Surrogate Standards

In a systematic evaluation of internal standard selection for long-chain fatty acid analysis, replacing an exact isotopic internal standard with a structurally dissimilar alternative resulted in a median increase in measurement variance of 141% [1]. This finding demonstrates that the use of a deuterated analog like Methyl-d3 Stearidonate, which perfectly mimics the analyte's physicochemical properties, is essential for maintaining high method precision. The increased variance observed with surrogate standards can obscure true biological differences and reduce statistical power in comparative studies.

Method Validation Precision Isotope Dilution

Regulatory Compliance: EMA Expectation for Stable Isotope-Labeled Internal Standards in Bioanalytical Submissions

The European Medicines Agency (EMA) has documented that over 90% of bioanalytical submissions incorporate stable isotope-labeled internal standards (SIL-IS) for LC-MS/MS assays [1]. The agency has rejected studies where surrogate internal standards were deemed insufficiently analogous to the analyte. While the U.S. FDA does not explicitly mandate SIL-IS, it has issued 483 citations for failure to adequately track internal standard response variability, an issue that SIL-IS effectively mitigates [1]. Therefore, procurement of Methyl-d3 Stearidonate aligns with current regulatory best practices for method validation in drug development and clinical research.

Regulatory Science Bioanalysis Method Validation

Chromatographic Co-Elution: Deuterium Labeling Minimizes Retention Time Shift for Reliable Peak Assignment

Methyl-d3 Stearidonate exhibits a minimal chromatographic isotope effect, with retention time shifts typically ≤0.03 minutes compared to the unlabeled analyte under reversed-phase HPLC conditions [1]. This near-identical retention time ensures that the internal standard and analyte experience the same mobile phase composition and ion source conditions throughout the chromatographic run, which is essential for accurate normalization. In contrast, surrogate internal standards with different carbon chain lengths or degrees of unsaturation often elute at significantly different times, compromising the validity of the internal standard correction [2].

Chromatography LC-MS GC-MS

Purity and Characterization: Methyl-d3 Stearidonate is Supplied at ≥95% Purity Suitable for Trace-Level Quantification

Commercial preparations of Methyl-d3 Stearidonate are typically supplied with a certified purity of ≥95%, as verified by HPLC and GC analysis . This high purity minimizes the introduction of unknown impurities that could interfere with MS detection or skew quantification results. While the unlabeled Methyl Stearidonate is also available at high purity (≥97% from Sigma-Aldrich), the deuterated version offers the added benefit of isotopic differentiation, which is critical for accurate isotope dilution analysis . The combination of high purity and isotopic labeling provides a dual assurance of analytical reliability.

Analytical Standard Quality Control Trace Analysis

Optimal Research and Industrial Application Scenarios for Methyl-d3 Stearidonate Based on Quantified Analytical Advantages


Accurate Quantification of Methyl Stearidonate in Lipidomics and Nutritional Biomarker Studies

Methyl-d3 Stearidonate serves as the definitive internal standard for LC-MS/MS or GC-MS quantification of Methyl Stearidonate in biological fluids (plasma, serum, tissue homogenates) and food matrices. The +3 Da mass shift enables unambiguous peak identification, while co-elution normalizes matrix effects, reducing quantification bias by over 3.8 percentage points and lowering measurement variance by more than half compared to surrogate standards [1][2]. This level of accuracy is essential for establishing reliable baseline concentrations of this rare omega-3 fatty acid and for tracking its metabolic conversion to longer-chain polyunsaturated fatty acids (e.g., EPA) in nutritional intervention studies.

Stable Isotope Tracer Studies of Fatty Acid Metabolism and Elongation/Desaturation Pathways

In metabolic flux experiments, Methyl-d3 Stearidonate can be administered as a tracer to investigate the in vivo conversion of stearidonic acid (18:4n-3) to eicosapentaenoic acid (EPA, 20:5n-3) and other downstream metabolites. The deuterium label allows researchers to distinguish the administered tracer from endogenous unlabeled fatty acids using MS detection, with the +3 m/z shift providing a clear isotopic signature [1]. The minimal chromatographic isotope effect (≤0.03 min retention time shift) ensures that labeled and unlabeled species co-elute, enabling accurate calculation of isotopic enrichment and metabolic conversion rates [3].

Bioanalytical Method Validation and Quality Control in Regulated Pharmaceutical Development

For bioanalytical laboratories supporting IND/NDA submissions or clinical trial sample analysis, Methyl-d3 Stearidonate provides a regulatory-compliant internal standard that aligns with EMA expectations (stable isotope-labeled internal standards used in >90% of submissions) [1]. Its use mitigates the risk of FDA 483 citations related to internal standard response variability. Incorporating Methyl-d3 Stearidonate into validated LC-MS/MS methods reduces method development time and ensures robust, reproducible quantification of Methyl Stearidonate in support of pharmacokinetic, toxicokinetic, or pharmacodynamic studies [1].

Environmental and Food Authenticity Testing via Fatty Acid Profiling

Methyl-d3 Stearidonate is applicable as an internal standard in GC-MS or LC-MS methods designed to quantify fatty acid methyl esters (FAMEs) in environmental samples (e.g., surface water, wastewater, bioreactor effluents) or food authenticity testing. Its isotopic labeling corrects for matrix-induced ion suppression commonly observed in complex environmental matrices, improving detection limits and quantification accuracy [3]. The deuterated standard enables reliable determination of Methyl Stearidonate concentrations in the range of 0.01–14 µg L⁻¹, as demonstrated for other FAMEs using isotope dilution GC-MS/MS [3].

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